![molecular formula C20H15FN4O B5851284 3-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide](/img/structure/B5851284.png)
3-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
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Overview
Description
3-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that has gained a lot of attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FMBA and is a derivative of benzotriazole.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is not fully understood. However, it is believed to act as a chelating agent for metal ions such as copper and zinc. It is also believed to generate reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell death in cancer cells upon exposure to light. In addition, it has been shown to inhibit the corrosion of metals. In vivo studies have not been conducted yet.
Advantages and Limitations for Lab Experiments
One advantage of using 3-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide in lab experiments is that it is a fluorescent probe that can be easily detected. Another advantage is that it has potential applications in various fields of scientific research. However, one limitation is that its mechanism of action is not fully understood. In addition, more studies need to be conducted to determine its toxicity and efficacy in vivo.
Future Directions
There are several future directions for the study of 3-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide. One direction is to conduct more in vivo studies to determine its toxicity and efficacy. Another direction is to study its potential applications as a corrosion inhibitor for metals in various industries. In addition, more studies can be conducted to determine its potential applications as a photosensitizer for photodynamic therapy in cancer treatment. Finally, more studies can be conducted to determine its potential applications as a fluorescent probe for the detection of metal ions in biological and environmental samples.
Synthesis Methods
The synthesis of 3-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves the reaction of 3-fluorobenzoic acid with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to obtain the final product.
Scientific Research Applications
3-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has potential applications in various fields of scientific research. It has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been studied for its potential use as a photosensitizer for photodynamic therapy in cancer treatment. In addition, this compound has been studied for its potential use as a corrosion inhibitor for metals.
properties
IUPAC Name |
3-fluoro-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c1-13-10-18-19(24-25(23-18)16-8-3-2-4-9-16)12-17(13)22-20(26)14-6-5-7-15(21)11-14/h2-12H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPLYTOLRZSZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide |
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